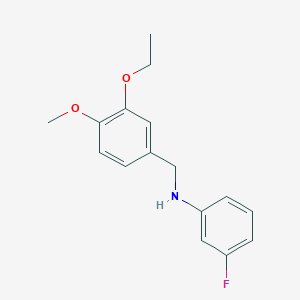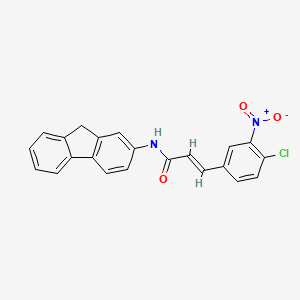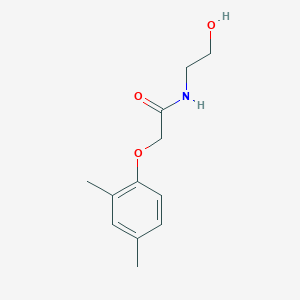
3-methyl-1-(3-phenylpropanoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(3-phenylpropanoyl)piperidine, also known as MPPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPPP is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(3-phenylpropanoyl)piperidine involves its interaction with dopamine receptors in the brain. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to increase dopamine release by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neuronal activity and altered behavior.
Biochemical and Physiological Effects
3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique biochemical and physiological effects, including the ability to increase dopamine release and inhibit dopamine reuptake. This can result in altered behavior, including increased activity and decreased appetite. 3-methyl-1-(3-phenylpropanoyl)piperidine has also been shown to have potential neuroprotective effects, which could make it a useful tool for studying the mechanisms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments has both advantages and limitations. One advantage is its unique effects on the central nervous system, which can make it a useful tool for studying the mechanisms of addiction and other neurological disorders. However, the use of 3-methyl-1-(3-phenylpropanoyl)piperidine in lab experiments requires careful attention to detail and proper handling of the chemicals involved. Additionally, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-methyl-1-(3-phenylpropanoyl)piperidine. One area of interest is the potential use of 3-methyl-1-(3-phenylpropanoyl)piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 3-methyl-1-(3-phenylpropanoyl)piperidine and its potential use in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 3-methyl-1-(3-phenylpropanoyl)piperidine is a piperidine derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. Its potential use in scientific research, particularly in the field of neuroscience, makes it a promising tool for studying the mechanisms of addiction and other neurological disorders. However, the potential neurotoxicity of 3-methyl-1-(3-phenylpropanoyl)piperidine must be taken into consideration when designing experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
3-methyl-1-(3-phenylpropanoyl)piperidine can be synthesized through various methods, including the reaction of 1-(3-phenylpropanoyl)piperidine with methyl iodide, or the reaction of 3-methylpiperidine with 3-phenylpropanoyl chloride. The synthesis of 3-methyl-1-(3-phenylpropanoyl)piperidine requires careful attention to detail and proper handling of the chemicals involved.
Aplicaciones Científicas De Investigación
3-methyl-1-(3-phenylpropanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-methyl-1-(3-phenylpropanoyl)piperidine has been shown to have unique effects on the central nervous system, including the ability to increase dopamine release and inhibit dopamine reuptake. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-11-16(12-13)15(17)10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXZIOXNXGEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenylpropanoyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)

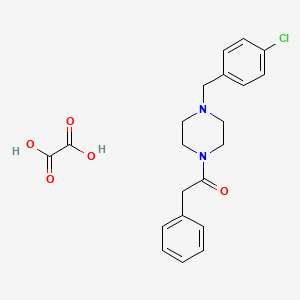
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
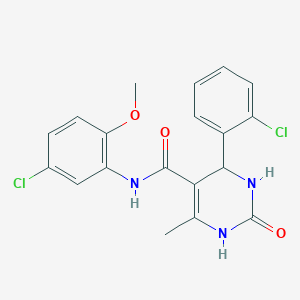
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)
